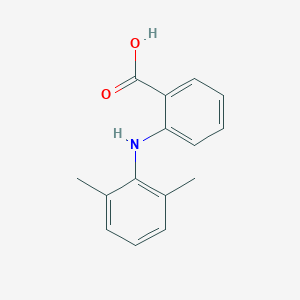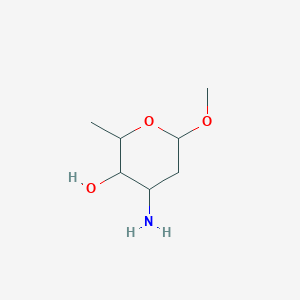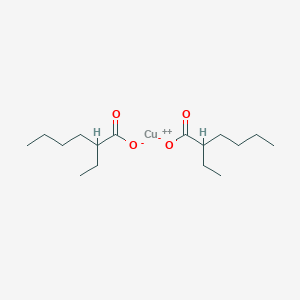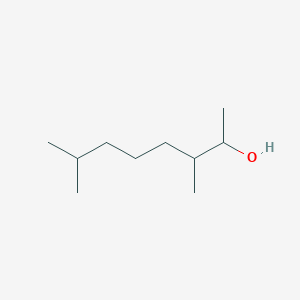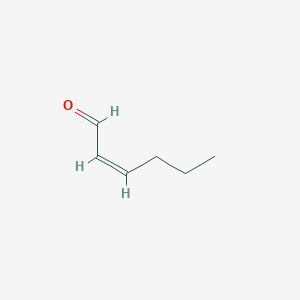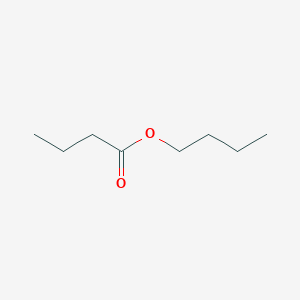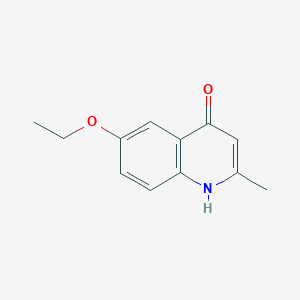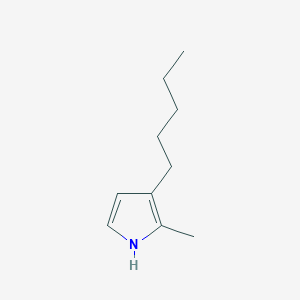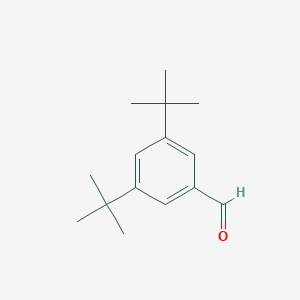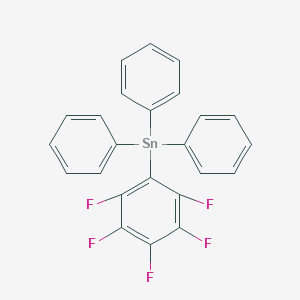![molecular formula C34H15NO4 B094316 Anthra[9,1,2-cde]benzo[rst]pentaphene-5,10-dione, 16-nitro- CAS No. 128-60-9](/img/structure/B94316.png)
Anthra[9,1,2-cde]benzo[rst]pentaphene-5,10-dione, 16-nitro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Anthra[9,1,2-cde]benzo[rst]pentaphene-5,10-dione, 16-nitro- is a complex organic compound that has gained attention in the scientific community due to its potential applications in various fields.
Mechanism Of Action
The exact mechanism of action of Anthra[9,1,2-cde]benzo[rst]pentaphene-5,10-dione, 16-nitro- is not yet fully understood. However, it is believed that the compound works by interacting with the electron transport chain in cells, leading to the production of reactive oxygen species (ROS) and ultimately cell death.
Biochemical And Physiological Effects
Studies have shown that Anthra[9,1,2-cde]benzo[rst]pentaphene-5,10-dione, 16-nitro- has a range of biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, making it a potential candidate for use in cancer therapy. Additionally, the compound has been found to have antioxidant properties, which may have implications for the treatment of various diseases.
Advantages And Limitations For Lab Experiments
One of the main advantages of Anthra[9,1,2-cde]benzo[rst]pentaphene-5,10-dione, 16-nitro- for lab experiments is its excellent charge transport properties, which make it a useful tool for studying the behavior of electrons in organic materials. However, the compound is also highly reactive and can be difficult to work with, which may limit its use in certain experimental settings.
Future Directions
There are several potential future directions for research on Anthra[9,1,2-cde]benzo[rst]pentaphene-5,10-dione, 16-nitro-. One area of interest is in the development of new organic electronic devices based on the compound. Additionally, further research is needed to fully understand the mechanism of action of the compound and its potential applications in cancer therapy and other areas of medicine. Finally, there is also potential for the development of new synthetic methods for Anthra[9,1,2-cde]benzo[rst]pentaphene-5,10-dione, 16-nitro- that may make it easier to work with in the lab.
Synthesis Methods
The synthesis of Anthra[9,1,2-cde]benzo[rst]pentaphene-5,10-dione, 16-nitro- is a complex process that involves several steps. The most common method involves the reaction of anthracene with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone in the presence of a catalyst. The product is then further treated with nitric acid to obtain the final compound.
Scientific Research Applications
Anthra[9,1,2-cde]benzo[rst]pentaphene-5,10-dione, 16-nitro- has potential applications in various fields of scientific research. One of the most promising areas of application is in the field of organic electronics. The compound has been found to exhibit excellent charge transport properties, making it a potential candidate for use in organic field-effect transistors and other electronic devices.
properties
CAS RN |
128-60-9 |
|---|---|
Product Name |
Anthra[9,1,2-cde]benzo[rst]pentaphene-5,10-dione, 16-nitro- |
Molecular Formula |
C34H15NO4 |
Molecular Weight |
501.5 g/mol |
IUPAC Name |
30-nitrononacyclo[18.10.2.22,5.03,16.04,13.06,11.017,31.022,27.028,32]tetratriaconta-1(30),2,4,6,8,10,13,15,17(31),18,20(32),22,24,26,28,33-hexadecaene-12,21-dione |
InChI |
InChI=1S/C34H15NO4/c36-33-21-7-3-1-5-16(21)18-9-12-23-28-19(10-13-24(33)29(18)28)20-11-14-25-30-26(15-27(35(38)39)31(23)32(20)30)17-6-2-4-8-22(17)34(25)37/h1-15H |
InChI Key |
LNNHYUOWYOSHPH-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3=C4C(=CC=C5C4=C(C=C3)C6=C(C=C7C8=CC=CC=C8C(=O)C9=C7C6=C5C=C9)[N+](=O)[O-])C2=O |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C4C(=CC=C5C4=C(C=C3)C6=C(C=C7C8=CC=CC=C8C(=O)C9=C7C6=C5C=C9)[N+](=O)[O-])C2=O |
Other CAS RN |
128-60-9 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Silane, bicyclo[2.2.1]hept-5-en-2-yltriethoxy-](/img/structure/B94233.png)
![3-Methyl-[1,1'-biphenyl]-2-ol](/img/structure/B94237.png)
